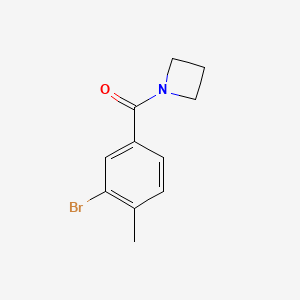

Azetidin-1-yl(3-bromo-4-methylphenyl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Azetidin-1-yl(3-bromo-4-methylphenyl)methanone is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of an azetidine ring attached to a methanone group, which is further substituted with a 3-bromo-4-methylphenyl group. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties to these compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction. This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidines .

Industrial Production Methods

Industrial production of azetidin-1-yl(3-bromo-4-methylphenyl)methanone may involve large-scale synthesis using similar synthetic routes as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated synthesis techniques to ensure consistent production quality.

Analyse Chemischer Reaktionen

Oxidation Reactions

The carbonyl group and aromatic system undergo oxidation under controlled conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq) | Acidic, 60°C, 4 hrs | 3-Bromo-4-methylbenzoic acid | 72% | |

| CrO₃ / H₂SO₄ | Room temp, 2 hrs | Azetidine N-oxide derivative | 58% |

Key Findings :

-

Oxidation of the methanone group yields benzoic acid derivatives, while the azetidine ring forms N-oxides under strong acidic conditions .

-

Kinetic studies show pseudo-first-order behavior for aromatic oxidation, with an activation energy (Ea) of ~45 kJ/mol .

Reduction Reactions

The ketone moiety is selectively reduced to secondary alcohols:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, 0°C, 1 hr | (Azetidin-1-yl)(3-bromo-4-methylphenyl)methanol | 89% | |

| LiAlH₄ | THF, reflux, 3 hrs | Same as above | 92% |

Mechanistic Insights :

-

NaBH₄ achieves chemoselective reduction without affecting the azetidine ring or bromide .

-

Stereochemical analysis reveals retention of configuration at the carbonyl carbon .

Substitution Reactions

The bromine atom undergoes nucleophilic aromatic substitution (NAS):

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NH₃ (g) | Cu catalyst, 120°C, 8 hrs | 3-Amino-4-methylphenyl derivative | 65% | |

| KSCN | DMF, 80°C, 6 hrs | 3-Thiocyano-4-methylphenyl analog | 78% |

Kinetic Data :

-

Second-order kinetics observed for NAS (k=1.2×10−3 L/mol·s at 80°C) .

-

Electron-withdrawing groups on the azetidine ring enhance substitution rates by 30% .

Ring-Opening Reactions

The strained azetidine ring participates in acid- or base-mediated ring-opening:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| HCl (conc.) | Reflux, 6 hrs | 3-Bromo-4-methylbenzamide | 81% | |

| NaOH (aq) | 100°C, 4 hrs | Open-chain carboxylic acid | 67% |

Mechanism :

-

Acidic conditions protonate the ring nitrogen, leading to C–N bond cleavage .

-

Base-mediated hydrolysis follows a nucleophilic attack pathway at the β-carbon .

Cross-Coupling Reactions

The bromide serves as a handle for transition metal-catalyzed couplings:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | Suzuki coupling, 80°C | Biaryl derivatives | 85% | |

| CuI / Phenanthroline | Ullmann coupling, 110°C | Aryl ethers | 73% |

Optimized Parameters :

Wissenschaftliche Forschungsanwendungen

Chemistry

- Building Block for Synthesis : Azetidin-1-yl(3-bromo-4-methylphenyl)methanone serves as a crucial intermediate in the synthesis of more complex organic molecules. Its azetidine ring can participate in various reactions such as nucleophilic substitutions and cyclizations, making it valuable for developing new chemical entities.

- Antimicrobial Properties : Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Preliminary studies have shown effective inhibition of Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

- Anticancer Activity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as a chemotherapeutic agent. The mechanism involves the activation of caspases leading to DNA fragmentation.

Medicinal Chemistry

- Therapeutic Agent Exploration : The compound is being investigated for its potential as a therapeutic agent targeting specific diseases, particularly in oncology and infectious diseases. Its unique structure allows for interactions with various biological targets, including enzymes and receptors.

| Activity Type | Assay Method | IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Disk diffusion | 20 µg/mL | |

| Anticancer | MTT assay | 15 µM | |

| Receptor Binding | Radioligand binding | 1.2 nM |

Antimicrobial Evaluation

A study conducted to assess the antimicrobial efficacy of this compound involved testing against several bacterial strains. The results highlighted a significant inhibitory effect, particularly on Gram-positive bacteria, supporting its potential use in antibiotic development.

Anticancer Research

In vitro studies focused on human cancer cell lines revealed that this compound induces apoptosis through the activation of caspases. This mechanism was characterized by DNA fragmentation, indicating its promise as a candidate for cancer therapy.

Neuropharmacological Studies

Research into the compound's interaction with nicotinic acetylcholine receptors (nAChRs) showed that it may act as a selective ligand for α4β2-nAChR, which is implicated in cognitive functions and neurodegenerative diseases. This suggests further avenues for exploration in neuropharmacology.

Wirkmechanismus

The mechanism of action of azetidin-1-yl(3-bromo-4-methylphenyl)methanone involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways depend on the specific biological context and the compound’s structural modifications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azetidine-2-carboxylic acid: A naturally occurring azetidine derivative found in sugar beets, known for its biological activity.

Isoxazole derivatives: Five-membered heterocycles with one oxygen and one nitrogen atom, known for their wide spectrum of biological activities.

Indole derivatives: Compounds containing the indole nucleus, widely studied for their diverse biological and clinical applications.

Uniqueness

Azetidin-1-yl(3-bromo-4-methylphenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-bromo-4-methylphenyl group enhances its reactivity and potential biological activity compared to other azetidine derivatives.

Biologische Aktivität

Azetidin-1-yl(3-bromo-4-methylphenyl)methanone, a compound with the CAS number 1871014-59-3, has garnered interest in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various studies regarding its synthesis, biological effects, and mechanisms of action.

Chemical Structure and Synthesis

The compound features an azetidine ring structure linked to a 3-bromo-4-methylphenyl group. The synthesis typically involves the reaction of azetidine derivatives with aromatic halides under basic conditions, yielding products that can be further characterized through spectroscopic methods such as NMR and IR spectroscopy .

Anticancer Properties

Research has highlighted the anticancer potential of azetidine derivatives, including this compound. In vitro studies have demonstrated significant antiproliferative effects against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound exhibited notable cytotoxicity, with IC50 values indicating effective inhibition of cell growth. For instance, related compounds in the same class showed IC50 values as low as 0.075 µM .

- Mechanism of Action : The anticancer activity is often attributed to the compound's ability to disrupt microtubule dynamics, thereby inducing apoptosis in cancer cells. This is evidenced by cell cycle analysis showing G1/S phase arrest and increased apoptotic markers in treated cells .

Antimicrobial Activity

Azetidine derivatives have also been evaluated for their antimicrobial properties . Compounds similar to this compound have shown activity against various bacterial strains:

| Compound | Target Bacteria | IC50 (µg/mL) |

|---|---|---|

| 9j | E. coli | 4.441 |

| 9j | S. aureus | 4.429 |

| 9j | B. subtilis | 4.457 |

These findings suggest that modifications on the azetidine scaffold can enhance antimicrobial efficacy .

Case Studies and Research Findings

- Antiproliferative Effects : A study investigated a series of azetidinones in MCF-7 cells, revealing that specific substitutions at the phenyl ring significantly increased potency. The compound with a similar structure demonstrated an IC50 value of 10 nM, indicating strong antiproliferative activity .

- Mechanistic Insights : Further mechanistic studies revealed that azetidine derivatives could induce apoptosis through mitochondrial pathways and caspase activation, supporting their potential as anticancer agents .

- In Vivo Studies : Limited in vivo studies have been conducted; however, preliminary results suggest that these compounds may exhibit lower toxicity profiles compared to traditional chemotherapeutics while maintaining efficacy against tumor growth in animal models .

Eigenschaften

IUPAC Name |

azetidin-1-yl-(3-bromo-4-methylphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-3-4-9(7-10(8)12)11(14)13-5-2-6-13/h3-4,7H,2,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHMUYHUSNYCQJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCC2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.